molecular formula C35H44I6N6O15 B1672021 Iodixanol CAS No. 92339-11-2

Iodixanol

Cat. No. B1672021
CAS RN: 92339-11-2
M. Wt: 1550.2 g/mol
InChI Key: NBQNWMBBSKPBAY-UHFFFAOYSA-N
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Description

Iodixanol, sold under the brand name Visipaque, is an iodine-containing non-ionic radiocontrast agent . It is used to help diagnose or find problems in the brain, heart, head, blood vessels, kidneys, bladder, and other parts of the body . It is used to create a clear picture of the different parts of the body during certain medical procedures, such as CT scans and angiography .


Synthesis Analysis

Iodixanol can be synthesized by a three-step reaction using N,N’-bis (2,3-dihydroxypropyl)-5-acetamido-2,4,6-triiodoisophthalamide as raw material . Two synthetic routes from 5-nitro-isophthalic acid to iodixanol are described .


Molecular Structure Analysis

The molecular formula of Iodixanol is C35H44I6N6O15 . The molecular weight is 1550.2 g/mol . The chemical structure is confirmed by spectroscopical data .


Physical And Chemical Properties Analysis

Iodixanol is a dimeric, non-ionic, water-soluble, radiographic contrast agent . It is an amorphous and hygroscopic solid which is freely soluble in water . Partition coefficients show that iodixanol is even more hydrophilic than the nonionic monomers such as iohexol .

Scientific Research Applications

Application in Sperm Cryopreservation

A study by Harrison (1997) explored the use of Iodixanol in the isolation of motile spermatozoa, particularly from cryopreserved donor semen. The study found that a discontinuous gradient of Iodixanol provided efficient separation of motile spermatozoa, making it a satisfactory alternative for assisted reproductive technology (ART) procedures. This research demonstrates Iodixanol's utility in sperm cryopreservation and ART applications, showing no evidence of toxicity to mouse embryo growth or sperm survival (Harrison, 1997).

Impact on Canine Sperm Cryopreservation

In another study, Abdillah et al. (2019) investigated the protective effects of Iodixanol on dog spermatozoa during cryopreservation. The study found that supplementation with 1.5% Iodixanol significantly increased sperm motility and reduced mitochondrial reactive oxygen species. This suggests that Iodixanol can be beneficial in preventing detrimental effects during the canine sperm cryopreservation process (Abdillah et al., 2019).

Iodixanol in Cardioangiography

Iodixanol has been studied for its application in cardioangiography. A study by Kløw et al. (1993) evaluated the use of Iodixanol in cardioangiography for patients with coronary artery disease. The study highlighted the suitability of Iodixanol for diagnostic efficacy, patient tolerability, and its minimal cardiac and renal side-effects. It was found that Iodixanol is a safe contrast medium for use in cardioangiography (Kløw et al., 1993).

Iodixanol in Myelography

Skalpe et al. (1998) conducted a study to compare the efficacy and safety of Iodixanol with iohexol in myelography. The study found that in cervical and lumbar myelography, Iodixanol provided better radiographic quality compared to iohexol. The most frequent adverse event was headache, with no significant difference in the frequency and severity of adverse effects between the contrast media (Skalpe et al., 1998).

Safety And Hazards

Iodixanol is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Inhalation and contact with eyes and skin should be avoided . It is recommended that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQNWMBBSKPBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44I6N6O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045523
Record name Iodixanol
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Molecular Weight

1550.2 g/mol
Source PubChem
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Physical Description

Solid
Record name Iodixanol
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Solubility

Soluble in water, 1.85e-01 g/L
Record name Iodixanol
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Record name Iodixanol
Source Human Metabolome Database (HMDB)
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Density

1.266
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Mechanism of Action

Organic iodine compounds attenuate x-rays as they pass through the body, thereby allowing the body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intravascular administration, iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur., Intravascular injection of iodixanol opacifies those vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant dilution and elimination occurs.
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Product Name

Iodixanol

CAS RN

92339-11-2
Record name Iodixanol
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Record name 5-(Acetyl-(3-(acetyl-(3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)amino)-2- hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide; 5,5'-((2-Hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide);
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Record name Iodixanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015379
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240-250 °C
Record name Iodixanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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